(S)-2-bromobutyramide

Chiral intermediate procurement Levetiracetam synthesis Enantiomeric purity

(S)-2-Bromobutyramide (C₄H₈BrNO, MW 166.02, CAS 5398-24-3, IUPAC: (2S)-2-bromobutanamide) is a single-enantiomer halogenated amide containing one stereogenic center at the C-2 position bearing the bromine leaving group. Its primary value proposition lies not in direct bioactivity but as a stereochemically defined precursor that installs the critical (S)-configuration into the pyrrolidone ring of levetiracetam and the propyl-pyrrolidone ring of brivaracetam via stereospecific Sₙ2 displacement of bromide.

Molecular Formula C4H8BrNO
Molecular Weight 166.02 g/mol
Cat. No. B8376089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-bromobutyramide
Molecular FormulaC4H8BrNO
Molecular Weight166.02 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)Br
InChIInChI=1S/C4H8BrNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7)/t3-/m0/s1
InChIKeyAKSLRYGHJVUELA-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-2-Bromobutyramide Is the Definitive Chiral Building Block for Antiepileptic APIs Levetiracetam and Brivaracetam


(S)-2-Bromobutyramide (C₄H₈BrNO, MW 166.02, CAS 5398-24-3, IUPAC: (2S)-2-bromobutanamide) is a single-enantiomer halogenated amide containing one stereogenic center at the C-2 position bearing the bromine leaving group [1]. Its primary value proposition lies not in direct bioactivity but as a stereochemically defined precursor that installs the critical (S)-configuration into the pyrrolidone ring of levetiracetam and the propyl-pyrrolidone ring of brivaracetam via stereospecific Sₙ2 displacement of bromide [2]. Early levetiracetam processes relied on chromatographic separation of racemic etiracetam by simulated moving bed technology or classical resolution of racemic 2-aminobutyramide with chiral acids (D-(−)-mandelic acid or L-(+)-tartaric acid), both capped at a theoretical 50% yield of the desired enantiomer [3]. The use of enantiopure (S)-2-bromobutyramide directly bypasses this yield ceiling, eliminates the need for downstream separation of the undesired (R)-distomer, and transforms process mass intensity [2][3].

Why Racemic or Incorrect-Enantiomer 2-Bromobutyramide Cannot Substitute for (S)-2-Bromobutyramide in Regulated API Manufacturing


Generic substitution of (S)-2-bromobutyramide with either its racemate or the (R)-enantiomer is chemically infeasible, not merely suboptimal. Levetiracetam's anticonvulsant activity is enantioselective: only the (S)-enantiomer exhibits the desired pharmacological profile, and the (S)-enantiomer was specifically approved by the FDA as an add-on therapy for partial-onset seizures in adults [1]. A synthesis starting from the (R)-enantiomer of 2-bromobutyramide or the racemate would generate, respectively, the inactive (R)-distomer or a 1:1 mixture of active and inactive isomers requiring a separate, costly chiral resolution step [2]. Furthermore, ICH Q3A and Q3D guidelines mandate the strict control of enantiomeric impurities in active pharmaceutical ingredients; introducing the incorrect stereocenter at the building-block stage propagates a chiral impurity through the entire synthetic sequence, demanding additional analytical burden and purification costs [3]. Thus, procurement of the correct (S)-enantiomer is a regulatory necessity, not a performance preference.

Quantitative Differentiation Evidence for (S)-2-Bromobutyramide Against Its Closest Analogs, Alternatives, and In-Class Candidates


Enantiomeric Identity: (S)-2-Bromobutyramide Stereospecifically Delivers the Active (S)-Enantiomer of Levetiracetam, Whereas the (R)-Enantiomer or Racemate Yields the Inactive Distomer

(S)-2-Bromobutyramide was employed by Boschi et al. (2005) in a deracemization strategy using (S)-N-phenylpantolactam as a chiral auxiliary to produce (S)-levetiracetam, the antiepileptic drug approved for partial-onset seizures [1]. The (S)-enantiomer of levetiracetam is the active pharmaceutical ingredient (eutomer); its (R)-enantiomer (distomer) lacks the desired anticonvulsant efficacy [1]. The counterfactual starting material, (R)-2-bromobutyramide, would afford only the inactive (R)-levetiracetam, while racemic 2-bromobutyramide requires an additional chiral resolution step after synthesis [2]. The optical rotation of (S)-2-bromobutyramide is dextrorotatory (+) versus the levorotatory (−) rotation of the (R)-enantiomer, providing a straightforward identity and purity check .

Chiral intermediate procurement Levetiracetam synthesis Enantiomeric purity

Process Yield Advantage: Starting from (S)-2-Bromobutyramide Eliminates the 50% Theoretical Yield Cap Inherent in Classical Resolution Routes to (S)-2-Aminobutyramide

Classical resolution of racemic (R,S)-2-aminobutyramide using D-(−)-mandelic acid or L-(+)-tartaric acid has an intrinsic theoretical maximum yield of 50% for the desired (S)-enantiomer, with the undesired (R)-enantiomer requiring separate racemization and re-resolution for recovery [1]. In contrast, a synthetic route employing enantiopure (S)-2-bromobutyramide as the starting material installs the correct stereochemistry ab initio. The patent CN-102020584-A (Huang et al., 2010) demonstrates a process using 2-bromobutyric amide as the intermediate, achieving yields reported as superior to traditional methods, with milder reaction conditions and lower cost [2]. A related patent (Eureka | Patsnap, 2012) reports a molar yield of ≥90% for the 2-aminobutyramide synthesis step when starting from 2-bromobutyric acid [3]. When the starting material is the enantiopure (S)-configured bromoamide, the downstream yield is not capped at 50%, representing a step-change in atom economy.

Levetiracetam intermediate Process efficiency Classical resolution vs. stereospecific route

Enantiomeric Purity Specification Thresholds: (S)-2-Bromobutyramide Must Meet ≥95% Chemical Purity and High Enantiomeric Excess to Qualify as a Levetiracetam Intermediate

Typical commercial (S)-2-bromobutyramide is supplied at ≥95% purity . However, the enantiomeric purity of the downstream intermediate (S)-2-aminobutyramide hydrochloride—directly derived from (S)-2-bromobutyramide—must meet stringent specifications: commercially available material is ≥98.0% by HPLC (area%) and ≥98.0% by total nitrogen assay , with chiral HPLC purity of ≥99.0% being an accepted industrial standard . The common market purity of L-2-aminobutanamide hydrochloride is reported as less than 98% chemically and less than 96% optically, establishing a quality gap that procurement of high-quality (S)-2-bromobutyramide can help close [1].

Chiral purity specification Levetiracetam intermediate quality Procurement criteria

Versatility Across Multiple Blockbuster APIs: (S)-2-Bromobutyramide Serves as a Common Intermediate for Both Levetiracetam and Brivaracetam, Unlike Narrower Alternatives

The Viedma ripening route described by Baglai et al. (2019) produces enantiopure (S)-2-aminobutyramide (ee > 99%) as the common chiral component for both levetiracetam 1a and brivaracetam 1b [1]. (S)-2-Bromobutyramide serves as the direct precursor to this common intermediate via stereospecific ammonolysis with retention of configuration. In contrast, alternative intermediates such as (R)-4-propyl-pyrrolidin-2-one or (R)-2-bromobutyric acid are specific to a single API (brivaracetam or levetiracetam, respectively) and lack this dual applicability [2]. The ability to feed a single validated intermediate into two distinct high-volume synthetic routes provides procurement leverage and supply chain simplification.

Brivaracetam synthesis Levetiracetam synthesis Multi-API chiral intermediate

Bromide as a Superior Leaving Group for Sₙ2 Displacement: (S)-2-Bromobutyramide Enables Stereospecific Installation of the 2-Oxopyrrolidine Ring with Retention of Configuration

The Boschi synthesis (2005) relies on Sₙ2 displacement of the bromide leaving group in (S)-2-bromobutyric acid derivatives by the 2-oxopyrrolidin-1-yl nucleophile, a reaction that proceeds with clean inversion of configuration at the C-2 stereocenter [1]. Bromide is a superior leaving group compared to chloride or tosylate in terms of both nucleofugality (pKa of HBr ≈ −9 vs. HCl ≈ −7) and steric accessibility of the α-carbon. Alternative leaving groups such as chloride (2-chlorobutyramide) or sulfonate esters would exhibit slower kinetics and potentially lower stereochemical fidelity due to competing elimination pathways under the basic conditions required for Sₙ2 amidation [2]. The 2-bromobutyric acid substrate has been extensively studied in enzymatic kinetic resolution systems, confirming the bromo substituent's favorable balance of reactivity and configurational stability [3].

Sₙ2 stereochemistry Leaving group comparison Chiral building block reactivity

Where (S)-2-Bromobutyramide Delivers the Highest Procurement Value: Validated Application Scenarios Based on Quantitative Evidence


Generic Levetiracetam API Manufacturing: Replacing Classical Resolution with a Stereospecific (S)-2-Bromobutyramide Route

Generic API manufacturers producing levetiracetam (Keppra® generic) who currently rely on classical diastereomeric resolution of racemic 2-aminobutyramide face a theoretical yield ceiling of 50% for the desired (S)-enantiomer [1]. Switching to a process starting from enantiopure (S)-2-bromobutyramide eliminates this yield cap, enabling overall yields potentially exceeding 90% and reducing per-kilogram manufacturing costs [2]. The regulatory dossier must demonstrate control of enantiomeric purity per ICH Q3A; using a single-enantiomer starting material simplifies the impurity profile and reduces the analytical burden of demonstrating the absence of the (R)-distomer [3].

Brivaracetam Intermediate Supply: Leveraging (S)-2-Bromobutyramide as a Shared Starting Material for Both Levetiracetam and Brivaracetam Production

Contract manufacturing organizations (CMOs) producing both levetiracetam and brivaracetam (Briviact®) can consolidate their chiral intermediate supply chain around (S)-2-bromobutyramide, which is converted to the common precursor (S)-2-aminobutyramide (ee > 99%) via Viedma ripening or direct ammonolysis [1]. This dual-API applicability reduces the number of qualified starting materials from two to one, streamlining supplier qualification, inventory management, and regulatory change control [4].

Quality-by-Design (QbD) Process Development: (S)-2-Bromobutyramide as a Defined Starting Material with Documented Enantiomeric Purity for ANDA Filings

In Abbreviated New Drug Application (ANDA) filings for levetiracetam or brivaracetam generics, the designation of the starting material is a critical regulatory decision point. (S)-2-Bromobutyramide with vendor-certified enantiomeric purity (≥95% chemical purity, with chiral HPLC data) can serve as the designated regulatory starting material, pushing the GMP boundary later in the synthesis and reducing the number of steps requiring full cGMP compliance. This is particularly valuable for ANDA filers seeking to minimize the regulatory complexity of their synthetic route [5].

Enantioselective Synthesis Research: (S)-2-Bromobutyramide as a Chiral Pool Building Block for Novel Anticonvulsant SAR Programs

Academic and industrial medicinal chemistry groups investigating structure-activity relationships (SAR) around the pyrrolidone acetamide scaffold can use (S)-2-bromobutyramide as a chirally pure starting point for library synthesis. The bromide serves as a versatile handle for diversification via nucleophilic substitution, cross-coupling, or elimination-re-functionalization sequences, while the pre-installed (S)-stereocenter enables exploration of stereochemistry-activity relationships without the need for chiral chromatography at each analog [2][6].

Quote Request

Request a Quote for (S)-2-bromobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.